Optimized Lead Candidate: GSK3145095 Balances Potency and Oral Exposure Superior to Predecessor Analogs
In the lead optimization campaign from the initial DNA-encoded library hit (2/GSK'481), GSK3145095 (compound 6) emerged as the optimal candidate, striking a critical balance between high potency and favorable oral pharmacokinetics [1]. Compared to earlier analogs, it retained potent biochemical and cellular activity while improving oral exposure and reducing lipophilicity [2].
| Evidence Dimension | Rat Oral Exposure (AUC0-∞) |
|---|---|
| Target Compound Data | 1.1 μg·h/mL |
| Comparator Or Baseline | Compound 2 (GSK'481) at 0.38 μg·h/mL; Compound 11 (N-methyl analog) at 0.16 μg·h/mL |
| Quantified Difference | ~3-fold higher AUC vs. Compound 2; ~7-fold higher AUC vs. Compound 11 |
| Conditions | Rat PK study at 2 mg/kg oral dose |
Why This Matters
This demonstrates that GSK3145095 was specifically selected for its superior systemic exposure, which is critical for achieving efficacious in vivo target engagement.
- [1] Harris PA, Marinis JM, Lich JD, et al. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer. ACS Med Chem Lett. 2019;10(6):857-862. Table 1. View Source
- [2] Harris PA, Marinis JM, Lich JD, et al. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer. ACS Med Chem Lett. 2019;10(6):857-862. Figure 2. View Source
